molecular formula C10H10Na2O6S B1172647 C.I. Reactive Blue 71 CAS No. 12677-15-5

C.I. Reactive Blue 71

Cat. No.: B1172647
CAS No.: 12677-15-5
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Description

Contextualization of Reactive Dyes within Industrial Chemistry

Reactive dyes are a major class of synthetic colorants that have revolutionized the textile industry since their commercial introduction. tiankunchemical.com Unlike other dye classes that adhere to fabrics through physical forces, reactive dyes form a covalent bond with the functional groups of the fiber, such as the hydroxyl groups in cellulose (B213188). wikipedia.orgmeghmaniglobal.com This chemical reaction, typically carried out under alkaline conditions, makes the dye an integral part of the fiber, resulting in excellent wash fastness and vibrant, durable colors. wikipedia.orgdyespigments.net

The primary application of reactive dyes is in the coloration of cellulosic fibers like cotton, linen, and viscose. dyespigments.net Their versatility, however, extends to other industrial sectors, including:

Paper Industry: To impart color to various paper products. ontosight.aijetir.org

Leather Industry: For dyeing and finishing processes. ontosight.aijetir.org

Paints and Coatings: To create vibrant and durable color formulations. jetir.org

Digital Printing: Specialized reactive dye inks are used for inkjet printing directly onto fabrics. meghmaniglobal.com

The molecular engineering of reactive dyes involves a chromophore, which dictates the color, a reactive group that binds to the substrate, a bridging group that links these two, and often solubilizing groups to ensure adequate water solubility for the dyeing process. The choice of reactive group (e.g., triazine, vinyl sulfone) influences the dye's reactivity and the optimal conditions for application. tiankunchemical.com

Significance of C.I. Reactive Blue 71 as a Model Compound in Environmental Chemistry

The widespread use of reactive dyes presents significant environmental challenges. The dyeing process is inefficient, with a portion of the dye hydrolyzing in the aqueous dyebath instead of reacting with the fiber. wikipedia.org This hydrolyzed dye, along with the high concentrations of salt and alkali required for fixation, results in highly colored and saline effluents that are difficult to treat. iwaponline.comresearchgate.net Phthalocyanine (B1677752) dyes like this compound are particularly resistant to biodegradation under aerobic conditions. uminho.pt

These challenges have positioned this compound and similar compounds as important model pollutants in environmental chemistry. Researchers utilize this dye to develop and evaluate new technologies for wastewater treatment. Studies have investigated its removal through various methods, including:

Adsorption: Using materials like aminosilane-modified silica (B1680970) and mixed silica-alumina oxides to bind the dye. researchgate.netumcs.pl

Biological Decolorization: Employing specific microbial cultures or enzymes, such as peroxidases, to break down the dye's chromophore under specific conditions. uminho.ptnih.gov

Advanced Oxidation Processes (AOPs): Utilizing powerful oxidizing agents to degrade the complex dye molecule. iwaponline.com

The data from these studies are crucial for designing more effective and sustainable methods to manage textile industry wastewater.

Table 1: Research on the Removal of Structurally Similar Dyes from Water

Study FocusMethodKey FindingsReference
Adsorption of Direct Blue 71Aminosilane modified silicaThe material demonstrated a sorption capacity of 58.7 mg/g for the dye. researchgate.net
Adsorption of Direct Blue 71Mixed silica-alumina oxide (SA96)The monolayer sorption capacity was found to be 49.2 mg/g. umcs.pl
Degradation of Direct Blue 71Advanced Fenton Process (ZVI/H₂O₂)Achieved 100% decolorization within 20 minutes under optimal conditions (pH 2.5, ZVI:H₂O₂ ratio 4:1). pjoes.com
Biological Decolorization of Reactive Blue 7Methanogenic cultureObserved approximately 62% decolorization, suggesting transformation rather than adsorption. nih.gov

Historical Development and Evolution of Reactive Dye Chemistry Relevant to this compound

The journey of reactive dyes began with a landmark discovery in 1954 by I.D. Rattee and W.E. Stephen of Imperial Chemical Industries (ICI). They found that dyes containing a dichlorotriazine group could form covalent bonds with cellulose fibers under alkaline conditions. tiankunchemical.com This led to the commercial launch of the first reactive dyes, the Procion range, in 1956, marking a new era in textile dyeing. tiankunchemical.comblogspot.com

The evolution of reactive dye chemistry can be summarized in key stages:

1956: ICI introduces the first commercial reactive dyes (Procion) based on the highly reactive dichlorotriazine system. blogspot.comcolorfuldyes.com

1957: The less reactive and more stable monochlorotriazine (MCT) dyes are introduced by ICI (Procion H) and Ciba (Cibacron), allowing for application at higher temperatures. textiletoday.com.bdchemicalforums.com this compound belongs to this class of dyes. turquoiseblue.co.in

1958: Hoechst successfully commercializes vinyl sulfone (VS) based reactive dyes (Remazol), offering an alternative reactive system. tiankunchemical.comcolorfuldyes.com

1970s: A major advancement occurs with the introduction of bifunctional reactive dyes by ICI (Procion H-E). textiletoday.com.bdijsr.net These dyes contain two reactive groups per molecule, leading to significantly higher fixation rates (typically 80% or more) compared to monofunctional dyes. textiletoday.com.bdijsr.net The two groups can be identical (homo-bifunctional) or different (hetero-bifunctional), with the latter offering more robust performance across varying dyeing temperatures. ijsr.netscialert.net

This timeline highlights a continuous drive for innovation, focusing on improving dye stability, fixation efficiency, and application flexibility. The development of monochlorotriazine dyes like this compound was a crucial step in expanding the operational window for reactive dyeing processes.

Current Research Paradigms and Challenges for Reactive Dyes

Despite their success, the application of reactive dyes faces persistent challenges, primarily centered on environmental sustainability and economic efficiency. researchgate.net Key issues include:

High Environmental Impact: Reactive dyeing processes traditionally require large quantities of inorganic electrolytes (like sodium chloride or sodium sulfate) to promote dye exhaustion and strong alkalis for fixation. This leads to effluents with high total dissolved solids (TDS) and high pH, which are costly and difficult to treat. researchgate.net

Dye Hydrolysis: A significant portion of the dye reacts with water instead of the fiber, creating hydrolyzed dye that has no affinity for the substrate and contributes to colored effluent. wikipedia.org

Energy and Water Consumption: The dyeing and subsequent washing-off processes to remove unfixed dye are water and energy-intensive.

Current research is actively addressing these challenges through several innovative paradigms:

Development of High-Fixation Dyes: The design of bifunctional and polyfunctional reactive dyes continues to be a major focus. By incorporating multiple reactive groups, these dyes achieve higher fixation efficiencies, which reduces the amount of hydrolyzed dye in the effluent. ijsr.netcore.ac.uk

Low-Salt and Salt-Free Dyeing Systems: To combat the issue of high salinity, researchers are exploring highly substantive or "low salt" reactive dyes that have a greater natural affinity for the fiber, reducing the need for electrolytes. textilevaluechain.in Another approach is the cationization of cellulose, where the cotton fiber is chemically modified to have a positive charge, thereby attracting the anionic dye molecules without the need for salt. researchgate.net

Advanced Application Technologies: Innovations in dyeing machinery and processes, such as supercritical CO2 dyeing, ultrasonic and microwave-assisted dyeing, and digital printing, aim to reduce water, energy, and chemical consumption. researchgate.netsustainablemanufacturingexpo.commarketresearchintellect.com

Eco-Friendly Formulations: There is a growing trend towards developing biodegradable dyes and utilizing colorants derived from renewable resources to minimize the long-term environmental footprint. marketresearchintellect.com

These research efforts are paving the way for a more sustainable and efficient future for reactive dyeing technology.

Properties

CAS No.

12677-15-5

Molecular Formula

C10H10Na2O6S

Origin of Product

United States

Synthesis and Structural Elucidation of C.i. Reactive Blue 71 and Its Analogues

Methodologies for the Preparation of C.I. Reactive Blue 71 Phthalocyanine (B1677752) Core

Advanced Synthetic Routes for Chromophore Assembly

The construction of the copper phthalocyanine core typically proceeds via the tetramerization of phthalic acid derivatives in the presence of a copper source and a nitrogen source, such as urea. While traditional methods often involve high-temperature fusion, more advanced and controlled routes are now prevalent.

Solvent-Based Synthesis: This is a widely used industrial method where phthalic anhydride, urea, a copper salt (e.g., copper (I) chloride), and a catalyst such as ammonium (B1175870) molybdate (B1676688) are heated in a high-boiling inert solvent like trichlorobenzene or kerosene. This method allows for better temperature control and more homogenous reaction conditions compared to the fusion method, leading to a higher quality product.

Phthalonitrile (B49051) Precursor Route: An alternative and often higher-yielding route involves the cyclotetramerization of phthalonitrile or its derivatives in the presence of a copper source. This reaction can be performed in high-boiling alcohols like 1-pentanol (B3423595) with the aid of a strong base catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This pathway offers versatility for creating substituted phthalocyanine analogues by starting with appropriately substituted phthalonitriles.

Microwave-Assisted Synthesis: A significant advancement in process technology is the application of microwave irradiation to drive the synthesis. Reactants (phthalic anhydride, urea, copper salt, and catalyst) are mixed and irradiated in a microwave oven. This technique dramatically reduces reaction times from several hours to a few minutes, offering a more energy-efficient and rapid assembly of the phthalocyanine core.

Table 1: Comparison of Synthetic Routes for Copper Phthalocyanine Core Assembly

Synthetic RouteKey ReactantsTypical ConditionsKey Advantages
Solvent-Based MethodPhthalic Anhydride, Urea, Copper Salt, CatalystHigh-boiling solvent (e.g., kerosene), 180-200°C, several hoursGood temperature control, homogenous reaction, high purity
Phthalonitrile RoutePhthalonitrile, Copper Salt, Base Catalyst (DBU)High-boiling alcohol (e.g., 1-pentanol), refluxHigh yields, suitable for synthesizing substituted analogues
Microwave-Assisted MethodPhthalic Anhydride, Urea, Copper Salt, CatalystMicrowave irradiation (domestic or industrial), 3-10 minutesDrastically reduced reaction time, energy efficiency

Introduction of Reactive Functionalities in this compound Structure

To impart reactivity towards fibers, the inert copper phthalocyanine pigment must be chemically modified. This is achieved by introducing functional groups that can form covalent bonds with the hydroxyl groups of cellulose (B213188) under specific application conditions.

The key steps are:

Chlorosulfonation: The synthesized copper phthalocyanine core is treated with an excess of a strong sulfonating agent, typically chlorosulfonic acid, often in the presence of thionyl chloride. rsc.org This electrophilic substitution reaction introduces multiple chlorosulfonyl (-SO₂Cl) groups onto the periphery of the phthalocyanine ring. The degree of substitution can be controlled by adjusting reaction parameters like temperature and time. rsc.org

Condensation with an Aminated Reactive Moiety: The resulting copper phthalocyanine sulfonyl chloride is a highly reactive intermediate. It is then condensed with an amine that carries the desired reactive group. For many phthalocyanine reactive dyes, this involves reaction with an aminated vinyl sulfone precursor, such as an aniline (B41778) derivative containing a β-sulfatoethylsulfonyl group (-SO₂CH₂CH₂OSO₃H). The condensation reaction forms a stable sulfonamide linkage (-SO₂-NH-), covalently attaching the reactive moiety to the chromophore. Under alkaline dyeing conditions, the β-sulfatoethylsulfonyl group eliminates to form the highly electrophilic vinyl sulfone group (-SO₂CH=CH₂), which then readily reacts with the nucleophilic hydroxyl groups of cotton fibers.

Spectroscopic and Analytical Techniques for Structural Confirmation (Excluding Basic Identification Data)

Confirming the complex structure of this compound and its analogues requires the application of advanced analytical techniques capable of providing detailed molecular information beyond simple identification.

Application of Advanced Nuclear Magnetic Resonance Spectroscopy

The structural analysis of this compound by Nuclear Magnetic Resonance (NMR) spectroscopy is significantly complicated by the presence of the copper (II) ion, which is paramagnetic (S=1/2). The unpaired electron on the Cu(II) center causes substantial broadening and large hyperfine shifts of NMR signals, rendering conventional solution-state ¹H and ¹³C NMR spectra poorly resolved and difficult to interpret. acs.org

To overcome these challenges, solid-state NMR (ssNMR) is the primary advanced NMR technique employed for such compounds. rsc.orgcolumbia.edu Research on paramagnetic copper complexes has demonstrated that well-resolved proton and carbon ssNMR spectra can be obtained. columbia.edunih.gov

Magic Angle Spinning (MAS): By spinning the solid sample at high speeds (MAS) at a specific angle to the magnetic field, anisotropic interactions that cause line broadening are partially averaged, leading to sharper signals.

Two-Dimensional (2D) ssNMR: Advanced 2D ssNMR experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR) and proton spin diffusion (PSD) experiments, can be used to establish connectivity between different atoms in the organic ligand structure, even in the presence of the paramagnetic metal. rsc.orgnih.gov This allows for the assignment of signals corresponding to the aromatic protons of the phthalocyanine ring and the aliphatic protons of the reactive side chains, providing critical information to confirm the covalent attachment and structure of the reactive functionalities.

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the molecular characterization of this compound, providing unambiguous determination of its elemental composition and confirming its molecular weight.

Ionization Techniques: Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential for analyzing large, non-volatile molecules like reactive dyes without causing significant fragmentation. worldscientific.comqub.ac.uk These techniques generate intact molecular ions, which can be analyzed by the mass spectrometer.

Exact Mass Measurement: HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four or five decimal places). researchgate.net This allows for the calculation of a unique elemental formula, confirming the successful incorporation of the copper atom, the correct number of sulfonic acid groups, and the elemental composition of the attached reactive groups.

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to fragmentation within the mass spectrometer (tandem MS or MSⁿ), the structural arrangement of the molecule can be probed. qub.ac.uk The fragmentation patterns can reveal the loss of labile groups, such as the sulfonate groups and the reactive side chains, providing definitive evidence for the structure and connectivity of the different components of the dye molecule. qub.ac.ukresearchgate.net

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups present in the this compound molecule.

FTIR Spectroscopy: FTIR is particularly sensitive to polar functional groups. The spectrum of this compound would show characteristic absorption bands confirming the key structural components. For instance, strong bands around 1384 cm⁻¹ and 1165 cm⁻¹ are characteristic of the S=O stretching vibrations in the sulfonamide and sulfone groups. The complex region between 700 cm⁻¹ and 1610 cm⁻¹ contains numerous bands corresponding to the C=C and C=N stretching and deformation modes of the aromatic phthalocyanine macrocycle. mdpi.com

Raman Spectroscopy: Raman spectroscopy is an excellent complementary technique, being particularly sensitive to the non-polar, symmetric vibrations of the phthalocyanine core. The Raman spectrum of the copper phthalocyanine core is characterized by intense bands, notably a B₁g mode around 1530 cm⁻¹, which is sensitive to the central metal ion. rsc.orgresearchgate.net The introduction of sulfonyl and reactive groups causes shifts in the positions and changes in the intensities of these core vibrations, providing evidence of successful functionalization. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound Structural Components

Wavenumber Range (cm⁻¹)Vibrational ModeStructural UnitTechnique
~3300N-H StretchSulfonamide Linker (-SO₂-NH-)FTIR
~1610C=C StretchBenzene (B151609) Rings of PhthalocyanineFTIR/Raman
~1530Macrocycle Stretch (B₁g mode)Phthalocyanine CoreRaman
~1384Asymmetric S=O StretchSulfonyl Group (-SO₂-)FTIR
~1165Symmetric S=O StretchSulfonyl Group (-SO₂-)FTIR
~1080S-O Stretchβ-sulfatoethylsulfone GroupFTIR
~730-750C-H Out-of-plane BendAromatic RingsFTIR

Chemical Modifications of this compound for Enhanced Reactivity and Performance

To improve the performance characteristics of phthalocyanine reactive dyes, including their reactivity, fixation efficiency, and fastness properties, various chemical modifications can be explored. These modifications primarily focus on two key areas: the design and synthesis of novel reactive groups and the strategic alteration of substituent patterns on the phthalocyanine macrocycle.

Design and Synthesis of Novel Reactive Groups

The reactive group is a critical component of a reactive dye, as it determines the nature of the covalent bond formed with the fiber. While traditional reactive dyes often utilize monochlorotriazine or vinyl sulfone reactive groups, research has focused on developing novel reactive systems with improved performance.

One approach involves the introduction of bifunctional or polyfunctional reactive groups. These dyes contain two or more reactive moieties, which can increase the probability of fixation on the fiber. This can lead to higher dyeing efficiency and reduced dye hydrolysis in the dyebath.

Another strategy is the development of reactive groups with different levels of reactivity. This allows for dyeing under a wider range of application conditions, such as lower temperatures or different pH levels, which can be beneficial for energy savings and for dyeing delicate fabrics. For instance, the introduction of more labile leaving groups on a triazine ring can enhance its reactivity.

The following table summarizes different types of reactive groups that have been investigated for use in reactive dyes, which could be applied to analogues of this compound:

Reactive Group TypeExample StructureKey Characteristics
Monochlorotriazine (MCT)-NH-(C₃N₃Cl)-Moderate reactivity, suitable for warm dyeing.
Dichlorotriazine (DCT)-NH-(C₃N₃Cl₂)High reactivity, suitable for cold dyeing.
Vinyl Sulfone (VS)-SO₂-CH₂-CH₂-OSO₃NaForms a stable ether linkage with cellulose.
Monofluorotriazine (MFT)-NH-(C₃N₃F)-Higher reactivity than MCT, good fixation.
Bifunctional (MCT-VS)Mixed reactive systemsHigh fixation efficiency, good overall fastness.

Strategies for Modifying Substituent Patterns

The substituent pattern on the phthalocyanine macrocycle can significantly influence the dye's properties, including its solubility, aggregation behavior, and color. By strategically introducing different functional groups at various positions on the benzene rings of the phthalocyanine structure, it is possible to fine-tune these characteristics.

For example, the introduction of bulky substituents can inhibit the aggregation of dye molecules, which often leads to an increase in the brilliance of the shade and improved dyeing performance. The position of these substituents also plays a crucial role; substituents at the peripheral positions of the phthalocyanine ring can have a more pronounced effect on preventing aggregation.

Furthermore, the electronic nature of the substituents can impact the color of the dye. Electron-donating groups can cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, resulting in a greener shade of blue. Conversely, electron-withdrawing groups can lead to a hypsochromic shift (a shift to shorter wavelengths).

The table below illustrates the potential effects of different substituent types on the properties of phthalocyanine dyes:

Substituent TypeExample GroupPotential Effect on Dye Properties
Alkyl Chains-C₄H₉Increased solubility in organic media, reduced aggregation.
Sulfonic Acid-SO₃HIncreased water solubility, influences aggregation.
Phenyl-C₆H₅Increased steric hindrance, reduced aggregation.
Methoxy-OCH₃Electron-donating, potential for bathochromic shift.
Nitro-NO₂Electron-withdrawing, potential for hypsochromic shift.

Application Mechanisms and Substrate Interactions of C.i. Reactive Blue 71

Mechanistic Insights into Covalent Bond Formation with Cellulosic Fibers

C.I. Reactive Blue 71, a member of the reactive dye class, is distinguished by its ability to form strong, permanent covalent bonds with cellulosic fibers like cotton. smolecule.com This chemical bonding is the basis for its excellent wash fastness and color durability. The reaction mechanism involves two primary stages: an initial exhaustion or adsorption of the dye onto the fiber surface, followed by a fixation stage where the covalent bond is formed under specific conditions. mdpi.comgavinpublishers.com

The covalent bond formation between this compound and cellulose (B213188) is a nucleophilic reaction. Under alkaline conditions, the hydroxyl groups (-OH) of the cellulose polymer are ionized, forming highly reactive cellulosate anions (Cell-O⁻). textilelearner.netresearchgate.net These anions act as powerful nucleophiles.

The reactive group within the dye molecule, typically a vinyl sulfone group for this class of dyes, contains an electron-deficient carbon atom. mdpi.comresearchgate.net The cellulosate anion attacks this electrophilic site, leading to a nucleophilic addition reaction (specifically a Michael addition). mdpi.comresearchgate.net This process results in the formation of a stable ether linkage, covalently bonding the dye's chromophore to the cellulose chain. bhagwaticolours.com This reaction is distinct from mere physical adsorption, as the dye becomes an integral part of the fiber's molecular structure. bhagwaticolours.com A competing reaction is the hydrolysis of the dye, where the dye's reactive group reacts with hydroxyl ions (OH⁻) from the water instead of the cellulose. textilelearner.net This hydrolyzed dye can no longer bond with the fiber, reducing the efficiency of the dyeing process. textilelearner.net

The rate and efficiency of the dye fixation process are critically dependent on several reaction conditions, primarily pH and temperature.

Temperature: Temperature influences both the rate of dye diffusion into the fiber and the rate of the chemical reaction. Increasing the temperature generally accelerates the fixation reaction. dyestuffscn.comchina-dyestuff.com However, excessively high temperatures can also increase the rate of dye hydrolysis, leading to lower fixation efficiency. china-dyestuff.com For many reactive dyes applied via exhaust methods, an optimal temperature is often found around 60-80°C to balance the reaction rate with minimizing hydrolysis. gavinpublishers.comturquoiseblue.co.in

The interplay between these factors is crucial for achieving high fixation efficiency.

Table 1: Effect of Temperature and pH on Reactive Dye Fixation
ParameterConditionEffect on Fixation RateEffect on Hydrolysis RateNet Impact on Efficiency
Temperature IncreasingIncreases (molecules have more kinetic energy) textilelearner.netIncreases significantly china-dyestuff.comEfficiency increases to an optimum point, then decreases as hydrolysis dominates. gavinpublishers.com
pH IncreasingIncreases (promotes formation of cellulosate anions) textilelearner.netIncreases significantly dyestuffscn.comOptimal fixation is typically achieved in a narrow pH range (e.g., 10.5-11.0) before hydrolysis becomes excessive. china-dyestuff.com
Electrolytes (e.g., NaCl) Increasing ConcentrationImproves dye exhaustion onto the fiber surface dyestuffscn.comNo direct effect on reaction rateImproves overall efficiency by increasing the amount of dye available on the fiber for reaction. dyestuffscn.com

This compound Interactions with Non-Cellulosic Substrates

While designed for cellulosic materials, this compound and similar anionic dyes can also interact with non-cellulosic substrates, such as synthetic polymers. These interactions are typically governed by different mechanisms than covalent bonding.

The interaction of anionic dyes like this compound with polymeric matrices is often an adsorption process driven by electrostatic interactions, van der Waals forces, or hydrogen bonding, rather than covalent bond formation. nih.gov For instance, polymers containing cationic groups can effectively adsorb anionic dyes through strong electrostatic attraction. mdpi.com The efficiency of this adsorption is influenced by factors such as the pH of the solution, the initial dye concentration, and the surface chemistry of the polymer. nih.gov

Research on various polymeric adsorbents shows that materials with a suitable pore structure and specific chemical groups (like amino groups) can exhibit high adsorption capacities for reactive dyes. researchgate.net The process is often studied using adsorption isotherms, such as the Langmuir or Freundlich models, to quantify the adsorbent's capacity and understand the nature of the interaction. mdpi.com

Table 2: Adsorption Parameters for Anionic Dyes on Polymeric Substrates
Polymer TypePrimary Binding MechanismKey Influencing FactorsTypical Adsorption Capacity (Example)
Cationic Polymers (e.g., P4VP) Electrostatic Attraction deswater.compH, Ionic Strength, Polymer Charge DensityUp to 188 mg/g for certain direct dyes deswater.com
Porous Resins (e.g., NDA-99) Pore Filling, van der Waals Forces researchgate.netPore Size Distribution, Surface AreaVariable, dependent on specific resin and dye
Polyethylene Composites (e.g., with CaCO₃) Surface Adsorption mdpi.comInitial Dye Concentration, Temperature~35-43 mg/g for Methylene (B1212753) Blue mdpi.com

The distinct chromophoric properties of this compound lend it to incorporation into advanced materials for functional purposes. By embedding or binding the dye within or onto a polymer matrix, materials with specific optical or sensing capabilities can be developed. Researchers have explored incorporating reactive dyes into polymers to create colored films or fibers with specialized properties. smolecule.com While specific applications for this compound in non-biological sensors are an emerging area, the principle relies on changes in the dye's absorption spectrum in response to external stimuli, such as pH changes, the presence of specific ions, or temperature variations. These changes can be monitored to detect alterations in the material's environment.

Photochemical Behavior and Stability of this compound in Applied Systems

The stability of this compound when exposed to light is a critical factor for its applications. Photodegradation, the breakdown of the dye molecule by light, can lead to color fading. The dye itself has a good lightfastness rating, typically around 6 on the ISO scale. vulcanchem.com

The degradation process often involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack and break down the complex aromatic structure of the dye's chromophore. mdpi.com This process can be significantly accelerated in the presence of photocatalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO) under UV or visible light irradiation. biomedres.usresearchgate.net Studies on the photocatalytic degradation of this compound (also referred to as Direct Blue 71 in some environmental studies) show that factors like the initial dye concentration, pH, and catalyst loading heavily influence the degradation rate. biomedres.usresearchgate.net For instance, acidic conditions have been found to favor the sonocatalytic and photocatalytic degradation of the dye in the presence of ZnO. researchgate.net

Mechanisms of Photofading and Photostabilization

This compound is a copper phthalocyanine-based reactive dye, a class of colorants known for their vibrant shades and generally high light fastness. smolecule.comworlddyevariety.comresearchgate.net The stability of this dye to light is a critical factor in its application on cellulosic fibers like cotton. The mechanisms governing its photofading and photostabilization are rooted in the photochemistry of the phthalocyanine (B1677752) macrocycle.

The primary mechanism of photofading for phthalocyanine dyes involves photosensitized oxidation. mdpi.com When the dye molecule absorbs photons from sunlight (both UV and visible light), it transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a more stable, longer-lived triplet state. This excited triplet-state dye molecule can interact with ground-state molecular oxygen (³O₂) present in the environment. mdpi.com

Through an energy transfer process, the dye molecule returns to its ground state while the molecular oxygen is excited to its highly reactive singlet state (¹O₂). mdpi.com This singlet oxygen, along with other reactive oxygen species (ROS) that may form, is a powerful oxidizing agent. It can chemically attack the chromophore of the this compound molecule, leading to the cleavage of the conjugated π-electron system. mdpi.com This disruption of the chromophore is irreversible and results in a loss of color, perceived as fading. The general process can be summarized as:

Excitation: Dye + hν → Dye* (Excited State)

Energy Transfer: Dye* + ³O₂ → Dye + ¹O₂ (Singlet Oxygen)

Degradation: ¹O₂ + Dye → Degradation Products (Colorless)

Photostabilization can also be influenced by the aggregation of dye molecules on the fiber surface. At higher concentrations, dye molecules can form aggregates, which can decrease the rate of photofading. In an aggregated state, the inner molecules are shielded from light and oxygen by the outer molecules, and the efficiency of singlet oxygen generation may be reduced.

Influence of Environmental Factors on Photochemical Reactivity

The photochemical reactivity and subsequent fading of this compound are not solely dependent on its molecular structure but are also significantly influenced by various environmental factors present during light exposure. These factors can alter the rate and pathway of the photodegradation reactions.

Humidity: Moisture content is a critical factor. High relative humidity can swell the cellulosic fibers, increasing the diffusion of oxygen into the fiber structure and making it more accessible to the excited dye molecules. This generally accelerates the rate of photo-oxidative fading.

pH: The pH of the substrate or the surrounding environment can impact the dye's stability. While this compound itself is stable across a range of pH values, extreme pH conditions can affect the stability of the dye-fiber bond or the fiber itself. In the context of photocatalytic degradation in wastewater, pH is a critical parameter that affects the surface charge of the catalyst and the dye molecule, thereby influencing the degradation efficiency. acs.orgthescipub.com For instance, studies on the degradation of other reactive dyes have shown that acidic or alkaline conditions can be favorable depending on the specific dye and the oxidative system used. researchgate.netthescipub.com

Temperature: The photodegradation of dyes is a chemical process, and as such, its rate can be influenced by temperature. While the primary driver of fading is photochemical (light-induced), an increase in temperature can increase the rate of secondary chemical reactions involved in the degradation process. Studies on the removal of other reactive dyes have indicated that adsorption and degradation processes can be endothermic, with efficiency increasing with temperature. researchgate.net

Atmospheric Pollutants: The presence of atmospheric pollutants, such as nitrogen oxides (NOx) and sulfur oxides (SOx), can also contribute to the degradation of the dye. These gases can generate acidic conditions or participate in oxidative reactions that accelerate color fading.

The table below summarizes the general influence of these environmental factors on the photochemical reactivity of phthalocyanine-based reactive dyes like this compound.

Environmental FactorGeneral Influence on Photochemical Reactivity/FadingMechanism of Influence
Light Intensity Increased fading with higher intensityMore photons available to excite dye molecules, leading to a higher rate of ROS generation.
Humidity Increased fading with higher humiditySwelling of fibers allows greater penetration of oxygen, accelerating photo-oxidation.
pH Fading rate can be alteredAffects the stability of the dye-fiber bond and the efficiency of photocatalytic degradation pathways.
Temperature Generally increases fading rateAccelerates the rate of secondary chemical degradation reactions.
Atmospheric Pollutants Can accelerate fadingPollutants like NOx and SOx can create acidic environments or act as oxidizing agents.

Environmental Transformation and Degradation Pathways of C.i. Reactive Blue 71

Advanced Oxidation Processes for C.I. Reactive Blue 71 Decomposition

AOPs encompass a variety of technologies designed to degrade persistent organic pollutants like this compound into simpler, less harmful compounds, and ultimately to carbon dioxide, water, and inorganic ions. The primary advantage of AOPs lies in their ability to achieve high degradation and mineralization efficiencies where conventional biological treatments fail. Key AOPs for the decomposition of this compound include photocatalytic and electrochemical processes, which utilize light energy and electrical current, respectively, to drive the formation of potent oxidizing agents.

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to absorb light energy and initiate redox reactions. For the degradation of this compound, semiconductor catalysts such as Titanium dioxide (TiO2), Zinc oxide (ZnO), and Iron-doped Layered Double Hydroxides (Fe-doped LDHs) have demonstrated significant efficacy. mdpi.comresearchgate.netresearchgate.net The degradation process generally follows pseudo-first-order kinetics, with the rate of degradation being dependent on the initial dye concentration and the operational parameters.

Research has shown that the photocatalytic degradation of Direct Blue 71, a structurally similar azo dye, can achieve over 97% removal using a TiO2 catalyst under optimal conditions. researchgate.net Similarly, ZnO nanoparticles have been extensively used for the degradation of various organic pollutants due to their high stability, low cost, and high photosensitivity. researchgate.net Fe-doped LDHs have also been explored as efficient photocatalysts, with studies showing removal percentages greater than 80% for Direct Blue 71. researchgate.net The incorporation of iron into the LDH structure can enhance the photocatalytic activity by increasing the surface area and modifying the electronic properties of the material. mdpi.com

The fundamental mechanism of photocatalytic degradation involves the generation of highly reactive radicals on the surface of the semiconductor catalyst. When a semiconductor like TiO2 or ZnO is irradiated with photons of energy equal to or greater than its band gap, an electron (e-) is excited from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h+) in the valence band. jmaterenvironsci.com

These electron-hole pairs are the primary drivers of the redox reactions that lead to dye degradation. The positive holes (h+) can directly oxidize the dye molecules adsorbed on the catalyst surface. More importantly, they can react with water molecules or hydroxide (B78521) ions to produce highly potent hydroxyl radicals (•OH). researchgate.netjmaterenvironsci.com Simultaneously, the electrons in the conduction band can react with dissolved oxygen molecules to form superoxide (B77818) radical anions (•O2-), which can further react to produce other reactive oxygen species, including hydroxyl radicals. These hydroxyl radicals are extremely powerful, non-selective oxidizing agents that can attack the chromophoric structure of the this compound molecule, leading to its decolorization and eventual mineralization. researchgate.netjmaterenvironsci.com The degradation process is predominantly attributed to the action of these hydroxyl radicals. researchgate.net

The efficiency of the photocatalytic degradation of this compound is significantly influenced by the design of the photoreactor and various operating parameters. A circulating upflow photoreactor with no dead zone has been shown to be effective for the degradation of Direct Blue 71 using a TiO2 suspension. researchgate.net Key operating parameters that require optimization include:

Catalyst Concentration: The degradation rate generally increases with catalyst loading up to an optimal point. Beyond this point, increased turbidity of the solution can lead to light scattering and a reduction in the penetration of UV light, thus decreasing the efficiency. sciepub.com For Direct Blue 71, an optimal TiO2 concentration of 40 mg/L was identified. researchgate.net

pH: The pH of the solution affects the surface charge of the catalyst and the speciation of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface. For the degradation of Direct Blue 71 with TiO2, the maximum degradation efficiency was achieved at a pH of 6. researchgate.net In contrast, for the sonocatalytic degradation of the same dye using ZnO, an acidic pH was found to be more favorable. researchgate.net

Temperature: While temperature can have a minor effect on the photocatalytic degradation rate, a study on Direct Blue 71 degradation with TiO2 found an optimal temperature of 45°C. researchgate.net

Initial Dye Concentration: The rate of degradation is also dependent on the initial concentration of the dye. Higher concentrations can lead to a decrease in the degradation efficiency due to the screening of light by the dye molecules, which hinders the activation of the photocatalyst. jmaterenvironsci.com

Table 1: Optimal Parameters for Photocatalytic Degradation of Similar Dyes

Parameter Catalyst Optimal Value Dye Degradation Efficiency Reference
Catalyst Concentration TiO2 40 mg/L Direct Blue 71 >97% researchgate.net
pH TiO2 6 Direct Blue 71 99.7% researchgate.net
Temperature TiO2 45°C Direct Blue 71 >97% researchgate.net
pH ZnO 2.5 Direct Blue 71 Complete color removal in 20 min researchgate.net
Catalyst Concentration ZnO 1 g/L Direct Blue 71 Complete color removal in 20 min researchgate.net

Electrochemical methods offer a versatile and environmentally compatible approach for the degradation of recalcitrant organic pollutants like reactive dyes. researchgate.net These techniques involve the application of an electrical field to drive oxidation and reduction reactions that can transform the dye molecules into simpler, less harmful substances. researchgate.net The efficiency of electrochemical degradation is highly dependent on the electrode material, current density, and the composition of the electrolyte.

The electrochemical degradation of organic pollutants can proceed through two primary pathways: direct and indirect oxidation.

Direct Electrochemical Oxidation: In this process, the dye molecules are directly oxidized at the surface of the anode. This occurs through the transfer of electrons from the dye molecule to the anode at a high positive potential. However, this process is often limited by the mass transport of the dye to the electrode surface and can be prone to electrode fouling.

Indirect Electrochemical Oxidation: This pathway involves the electrochemical generation of strong oxidizing agents in the bulk solution, which then chemically react with the dye molecules. A common example is the in-situ generation of active chlorine (Cl2, HClO, ClO-) from chloride ions present in the wastewater. unesp.br These electro-generated oxidants can efficiently degrade the dye molecules. Indirect oxidation can also occur through the generation of hydroxyl radicals (•OH) on the surface of "non-active" anodes, such as Boron-Doped Diamond (BDD) or Tin dioxide (SnO2). unesp.br These radicals can then mineralize the organic pollutants.

The choice between direct and indirect pathways is largely influenced by the anode material and the composition of the electrolyte. For instance, the presence of chloride ions in the electrolyte strongly favors indirect oxidation via active chlorine generation. unesp.br

The selection of electrode material is a critical factor in the efficiency and cost-effectiveness of the electrochemical degradation process. Various materials have been investigated as anodes, including graphite, lead dioxide (PbO2), tin dioxide-antimony pentoxide (SnO2-Sb2O5), ruthenium oxide (RuOx), and iridium oxide (IrOx). researchgate.net While some of these materials are highly effective, their high cost can be a limiting factor for large-scale applications. researchgate.net Lead dioxide electrodes have been considered a cheaper alternative with activity comparable to platinum. researchgate.net For the degradation of a reactive blue dye, a Ti/β-PbO2 anode has demonstrated high efficiency, achieving 67% degradation in just 5 minutes of electrolysis. researchgate.net

Current density is another crucial parameter that controls the rate of the electrochemical process. tuiasi.ro An increase in current density generally leads to a higher rate of degradation due to the enhanced generation of oxidizing species. tuiasi.ro However, operating at very high current densities can lead to reduced current efficiency and increased energy consumption due to parasitic reactions like the oxygen evolution reaction. Therefore, an optimal current density needs to be determined for each specific system. For the electro-oxidation of C.I. Reactive Yellow 17 and Blue 4, an optimum current density of 7 A/dm² was identified. researchgate.net

Table 2: Research Findings on Electrochemical Degradation of Reactive Dyes

Electrode Material Dye Current Density Key Findings Reference
Ti/β-PbO2 Reactive Blue Dye Not specified 67% degradation in 5 minutes. researchgate.net
Graphite Disperse Blue-1 15 - 75 mA/cm² Decolorization efficiency increased with current density. tuiasi.ro
Ti/RuO2 C.I. Reactive Yellow 17 and Blue 4 7 A/dm² Optimum current density for degradation. researchgate.net
Ti/Sn(1−x)IrxO2 Acid Red 29 25 mA cm−2 100% discoloration and 70% TOC reduction. semanticscholar.org

Fenton and Photo-Fenton Oxidation Chemistry

Advanced Oxidation Processes (AOPs) are highly effective for degrading refractory organic pollutants like reactive dyes. Among these, Fenton and photo-Fenton processes are widely studied due to their efficiency in generating powerful oxidizing species.

The cornerstone of the Fenton process is the generation of hydroxyl radicals (•OH), which are extremely powerful and non-selective oxidizing agents. The reaction is initiated by the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) in an acidic medium, as shown in the fundamental equation:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

These hydroxyl radicals are the primary species responsible for the oxidation of the dye molecule. They attack the aromatic rings and other functional groups within the dye's structure, leading to the cleavage of chromophoric groups and subsequent fragmentation into smaller, less complex organic intermediates.

The photo-Fenton process enhances this reaction through the application of UV-Vis light. The irradiation facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and allowing for a continuous cycle of hydroxyl radical production:

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

The efficiency of Fenton and photo-Fenton processes in degrading reactive dyes is highly dependent on several key operational parameters. Studies on the degradation of C.I. Reactive Blue 19 (RB19) provide valuable insights into the optimization of these parameters for structurally complex dyes.

pH: The pH of the solution is a critical factor. The highest degradation efficiency is typically achieved under acidic conditions, with an optimal pH of around 3.0. At this pH, the generation of hydroxyl radicals is maximized, and the precipitation of iron as ferric hydroxide (Fe(OH)₃), which occurs at higher pH values, is avoided.

Catalyst and Oxidant Concentration: The concentrations of Fe²⁺ and H₂O₂ and their molar ratio significantly influence the reaction rate. An increase in the concentration of both reagents generally enhances dye degradation up to an optimal point. However, excessive concentrations can be counterproductive; a surplus of H₂O₂ can scavenge hydroxyl radicals, while an excess of Fe²⁺ can also react with the radicals, reducing process efficiency.

Initial Dye Concentration: The rate of degradation tends to decrease as the initial concentration of the dye increases. acs.org This is attributed to the fact that at higher concentrations, more dye molecules and intermediate products compete for the same limited number of hydroxyl radicals.

Temperature: Increasing the reaction temperature can enhance the rate of degradation. However, temperatures that are too high can lead to the accelerated decomposition of hydrogen peroxide into water and oxygen, which does not contribute to the oxidative process. acs.org

Table 1: Optimal Conditions for C.I. Reactive Blue 19 Degradation by Electro-Fenton Process

ParameterOptimal ValueReference
Initial pH3.0 acs.org
Current Density3.0 mA/cm² acs.org
Fe₃O₄ MNP Catalyst Conc.1.0 g/L acs.org
Temperature35 °C acs.org
TOC Removal Efficiency87.0% after 120 min acs.org

Ozonation and Sonocatalytic Degradation Approaches

Ozonation and sonocatalysis are other effective AOPs that utilize different mechanisms to achieve the degradation of persistent dyes.

Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down organic pollutants. The degradation can occur through two main pathways, the prevalence of which is largely determined by the solution's pH. arcnjournals.org

Direct Molecular Ozone Reaction: At low pH (acidic conditions), degradation is dominated by the direct electrophilic attack of ozone molecules on the electron-rich centers of the dye structure, such as aromatic rings and double bonds. This reaction is highly selective and leads to the initial cleavage of the chromophore.

Indirect Hydroxyl Radical Reaction: At high pH (alkaline conditions), ozone decomposes rapidly in water to form hydroxyl radicals (•OH). arcnjournals.org These radicals then engage in a non-selective and much faster oxidation of the dye and its intermediates, often leading to a higher degree of mineralization.

The combined effect of these two mechanisms allows ozonation to be effective across a wide pH range for decolorization and partial mineralization of reactive dyes like Remazol Brilliant Blue R. arcnjournals.org

Sonocatalytic degradation utilizes high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation in a liquid medium. This phenomenon involves the formation, growth, and implosive collapse of microscopic bubbles. The collapse of these bubbles creates transient, localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (up to 1000 atm).

These extreme conditions trigger chemical reactions that enhance degradation:

Generation of Radicals: Water molecules within and near the collapsing bubbles undergo pyrolysis to form highly reactive hydroxyl radicals (•OH) and hydrogen atoms (•H).

Enhanced Mass Transfer: The intense micro-convection and shockwaves generated by cavitation improve the mass transfer of reactants (dye, oxidants) to the catalyst surface (in heterogeneous systems) and disperse aggregates, increasing the available surface area for reaction.

This process can be combined with other AOPs, such as the Fenton process (sono-Fenton), to synergistically increase the rate of radical generation and achieve faster and more complete degradation of the target dye.

Biological and Enzymatic Degradation of this compound

While specific studies on the biological degradation of this compound are limited, research on other structurally complex reactive dyes demonstrates the potential of microbial and enzymatic systems for bioremediation. The degradation of non-azo dyes like phthalocyanines and anthraquinones relies on powerful and non-specific oxidative enzymes.

White-rot fungi, such as Phanerochaete chrysosporium and Trametes versicolor, are particularly effective in degrading a wide array of recalcitrant organic pollutants. Their efficacy stems from the secretion of extracellular lignin-modifying enzymes (LMEs), including:

Laccase (Lac): A multi-copper oxidase that can oxidize phenolic and non-phenolic compounds, making it effective against various dye structures.

Manganese Peroxidase (MnP): Utilizes Mn²⁺ as a mediating substrate to generate Mn³⁺, which in turn oxidizes the dye molecule.

Lignin Peroxidase (LiP): A heme-containing peroxidase with a high redox potential, capable of oxidizing non-phenolic aromatic compounds that are resistant to other enzymes.

These enzymes work by generating highly reactive free radicals that initiate the breakdown of the dye's complex aromatic structure.

Certain bacterial species, including those from the genera Pseudomonas and Bacillus, have also shown the ability to decolorize and degrade reactive dyes. While bacterial degradation of azo dyes is often initiated by azoreductases under anaerobic conditions, the breakdown of phthalocyanine (B1677752) and anthraquinone (B42736) dyes typically requires aerobic conditions and the action of various oxidases and peroxidases. The initial enzymatic attack breaks the complex structure into smaller intermediates, which can then be utilized by the microorganisms as carbon and energy sources, potentially leading to complete mineralization.

Microbial Decolorization and Biodegradation by Bacterial Consortia

The breakdown of this compound by microorganisms, particularly bacteria, is a critical pathway for its removal from textile effluents. Bacterial consortia, or mixed communities of bacteria, often exhibit enhanced and more rapid degradation capabilities compared to individual strains due to synergistic interactions. jacsdirectory.com These consortia can act on a wider range of pollutants, as individual strains may target different parts of the dye molecule or utilize metabolites produced by others. jacsdirectory.com

Anaerobic and Aerobic Biotransformation Pathways

The complete mineralization of azo dyes like this compound typically requires a sequential two-stage process involving both anaerobic (anoxic) and aerobic conditions. researchgate.netnih.gov

Under anaerobic conditions, the primary and crucial step is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. nih.gov This biotransformation is catalyzed by enzymes such as azoreductase. researchgate.net The breaking of this bond results in the formation of colorless, but potentially hazardous, aromatic amines. researchgate.net Studies on similar dyes have shown that anaerobic treatment can achieve high levels of color removal; for instance, Direct Blue 71 has demonstrated up to 99% color removal under methanogenic (anaerobic) conditions. tuiasi.ro

Following the initial anaerobic decolorization, an aerobic stage is necessary to degrade the resulting aromatic amines. researchgate.net These intermediate compounds are generally resistant to further degradation under anaerobic conditions. In the presence of oxygen, bacteria utilize powerful oxidative enzymes, such as hydroxylases and oxygenases, to break down the aromatic rings of the amines, leading to their complete mineralization into less harmful products like carbon dioxide, water, and inorganic salts. researchgate.net This sequential anoxic-aerobic treatment has proven effective, achieving up to 99% decolorization of reactive blue azo dyes in bioreactor systems. researchgate.net

Identification of Microbial Strains and Enzyme Systems (e.g., tyrosinase, polyphenol oxidase)

Specific bacterial strains and their enzymatic systems have been identified as key players in the degradation of reactive blue dyes. One of the most efficient bacterial isolates reported for this purpose is Pseudomonas aeruginosa strain OS4, which was isolated from a textile industry waste disposal site. researchgate.net Consortia including species like Proteus vulgaris and Micrococcus glutamicus have also been developed and show rapid degradation of reactive dyes. bohrium.com

The enzymatic machinery involved is complex and condition-dependent. A detailed study on the biodegradation of a reactive blue azo dye identified the activity of several key enzymes: researchgate.net

Azoreductase : This enzyme's activity is markedly observed under anoxic conditions only and is responsible for the initial cleavage of the azo bond. researchgate.net

Laccase, Manganese Peroxidase (MnP), and Lignin Peroxidase (LiP) : The induction of these ligninolytic enzymes occurs under both anoxic and aerobic conditions, suggesting their role in transforming the dye molecule and its intermediates. researchgate.net

Polyphenol Oxidase, Tyrosinase, Pyrochatechase, and Ascorbate Oxidase : These enzymes are activated exclusively under aerobic conditions and are crucial for the subsequent oxidation of the aromatic amines formed during the anaerobic stage. researchgate.net

The table below summarizes the key enzymes and the conditions under which they are active during the degradation of reactive blue dyes.

EnzymeActive ConditionPrimary Role in Degradation
Azoreductase AnoxicReductive cleavage of the azo bond (Decolorization)
Lignin Peroxidase Anoxic & AerobicOxidation of dye molecule and its byproducts
Manganese Peroxidase Anoxic & AerobicOxidation of dye molecule and its byproducts
Laccase Anoxic & AerobicOxidation of dye molecule and its byproducts
Tyrosinase AerobicOxidation of aromatic amines and phenolic intermediates
Polyphenol Oxidase AerobicOxidation of aromatic amines and phenolic intermediates
Pyrochatechase AerobicCleavage of aromatic rings
Ascorbate Oxidase AerobicGeneral oxidative degradation

Fungal Bioremediation Strategies

Fungi, particularly white-rot fungi, are highly effective in bioremediating textile dyes due to their robust enzymatic systems. nih.gov They can metabolize and immobilize dyes through various mechanisms, including enzymatic degradation and biosorption onto their biomass. biotechnologia-journal.org Fungal species such as Aspergillus niger and Rhizopus arrhizus have demonstrated significant potential in decolorizing reactive blue dyes. ijcmas.comscielo.org.za For instance, growing Rhizopus arrhizus can achieve 100% decolorization of Remazol Blue within two days. scielo.org.za

Ligninolytic Enzyme Systems in Dye Degradation

The primary mechanism for fungal degradation of complex organic pollutants like this compound is the secretion of extracellular non-specific ligninolytic enzymes. nih.gov These enzymes evolved in nature to degrade lignin, a complex polymer in wood, and their non-specific action allows them to degrade a wide array of structurally diverse dyes. researchgate.net

The main enzymes involved in this process are:

Lignin Peroxidase (LiP) : An enzyme that uses hydrogen peroxide to oxidize non-phenolic aromatic compounds. researchgate.net

Manganese Peroxidase (MnP) : This enzyme also requires hydrogen peroxide and utilizes Mn(II) as a mediating substrate to oxidize a variety of phenolic and non-phenolic compounds. researchgate.netnih.gov

Laccase : A copper-containing oxidase that can oxidize phenolic compounds and aromatic amines by reducing molecular oxygen to water. nih.gov

White-rot fungi like Antrodia sp. and Coriolopsis gallica are notable for their ability to produce these enzymes and effectively decolorize reactive dyes. frontiersin.orgmdpi.com Studies have shown that the expression of multiple peroxidase genes in these fungi is enhanced during the dye degradation process. frontiersin.org

Immobilization Techniques for Enhanced Bioreactor Performance

To improve the efficiency, stability, and reusability of fungal bioremediation systems, immobilization techniques are often employed. Immobilization involves entrapping the fungal cells or their enzymes onto a solid support matrix. This approach enhances the performance of bioreactors by preventing biomass washout, increasing microbial density, and protecting the microorganisms or enzymes from harsh environmental conditions. mdpi.com

Various materials have been used for immobilization, including natural polymers like alginate and chitosan, as well as synthetic cryogels. mdpi.com For example, laccase from the fungus Gliomastix murorum has been successfully entrapped in galactomannan (B225805) hydrogels, retaining over 60% of its activity after six cycles of decolorizing Reactive Blue 2. mdpi.com Similarly, immobilizing the mycelium of the fungus Bjerkandera adusta in a stirred tank bioreactor led to 95% removal of Reactive Black 5 dye. mdpi.com These techniques demonstrate the potential for developing robust and continuous treatment systems for dye-containing effluents.

Hybrid and Integrated Treatment Systems for this compound-Containing Effluents

Given the recalcitrant nature of reactive dyes, a single treatment method is often insufficient to achieve complete removal and mineralization. researchgate.net Consequently, hybrid and integrated systems that combine different treatment modalities—such as biological, chemical, and physical processes—are increasingly being explored to enhance treatment efficiency. iwaponline.comuow.edu.au

Common integrated approaches include:

Chemical-Biological Systems : This often involves a chemical pre-treatment to break down the complex dye structure, followed by a biological step to mineralize the simpler intermediates. Advanced Oxidation Processes (AOPs), such as ozonation or UV/H₂O₂, are frequently used as the chemical stage. iwaponline.comnih.gov AOPs generate highly reactive hydroxyl radicals that can non-selectively attack and degrade the dye molecules. This pre-treatment can significantly improve the biodegradability of the wastewater, making it more amenable to subsequent aerobic biological treatment. nih.gov

Integrated Anaerobic-Aerobic Biological Systems : As detailed in section 4.2.1.1, combining anaerobic and aerobic biological stages in a single system is a highly effective hybrid biological approach for the complete degradation of azo dyes. nih.gov

These hybrid systems offer a more robust and technically feasible solution for the comprehensive treatment of effluents containing persistent dyes like this compound. researchgate.net

Synergistic Effects in Combined Advanced Oxidation Processes

Specific research detailing the synergistic effects of combined advanced oxidation processes for the degradation of this compound is not available in the reviewed scientific literature. While the degradation of other reactive dyes, such as Direct Blue 71, has been studied using combined processes like sonophotocatalysis with a ZnO nanocatalyst, demonstrating synergistic effects, similar data for this compound is absent. Studies on other dyes have shown that combining processes like ultrasound with the Fenton process can significantly accelerate the degradation reaction. However, without specific experimental data for this compound, it is not possible to provide detailed research findings or data tables on this topic.

Coupling Biological and Physicochemical Methods for Comprehensive Remediation

There is a lack of specific research on the coupling of biological and physicochemical methods for the comprehensive remediation of this compound. Integrated approaches, which combine the cost-effectiveness of biological treatments with the high efficiency of physicochemical methods, have been reviewed for other reactive dyes like Reactive Blue 19, suggesting that this is a promising strategy. For example, combined ozonation and biological treatment have been shown to be effective for the removal of color and Chemical Oxygen Demand (COD) from hydrolyzed textile azo dyes. However, detailed studies, including degradation efficiency and kinetic data for the application of such coupled systems to this compound, were not found in the available literature.

Adsorption and Separation Technologies for C.i. Reactive Blue 71 Removal

Adsorption Mechanisms on Diverse Adsorbent Materials

The removal of reactive dyes like C.I. Reactive Blue 71 from wastewater is a critical environmental concern. Adsorption has proven to be an effective and economically viable method for this purpose. The efficiency of the adsorption process is largely dependent on the characteristics of the adsorbent material, including its surface chemistry, pore structure, and the specific interactions it forms with the dye molecules.

Ion-Exchange Resins and Their Interactions with Reactive Dyes

Ion-exchange resins are polymers that act as a medium for ion exchange. They are widely used for the removal of colored and colorless organic substances from aqueous solutions. For anionic dyes such as this compound, anion-exchange resins are particularly effective. The primary mechanism involves the exchange of anions between the solid resin phase and the liquid dye solution. Reactive dyes, which are anionic in nature, are exchanged for the mobile anions originally on the resin's functional groups.

Studies on various reactive and direct dyes have shown that the interaction is not limited to simple ion exchange. Other forces, such as van der Waals forces and hydrophobic (π-π) interactions between the aromatic rings of the dye molecule and the polymer matrix of the resin, can also contribute to the adsorption process researchgate.net.

The study of sorption kinetics is crucial for understanding the rate of dye uptake by the adsorbent. The process of dye adsorption onto ion-exchange resins typically involves several stages, including an initial rapid phase of adsorption onto the external surface, followed by a slower, gradual diffusion of the dye molecules into the pores of the resin until equilibrium is reached srce.hr.

Kinetic data for dye adsorption are often analyzed using models such as the pseudo-first-order and pseudo-second-order models. The pseudo-second-order kinetic model has been found to be particularly applicable to the adsorption of various reactive dyes on different adsorbents, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate bibliotekanauki.plpwr.edu.pl. For the removal of C.I. Direct Blue 71, a dye with similar anionic properties to reactive dyes, the pseudo-second-order model also provided a good fit for the kinetic data on anion-exchange resins researchgate.net.

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. Common isotherm models used to analyze this relationship include the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is empirical and describes multilayer adsorption on a heterogeneous surface. For the adsorption of C.I. Direct Blue 71 on the macroporous anion exchanger Amberlite IRA 958, the Langmuir model provided a good fit, indicating a monolayer sorption capacity of 1630.6 mg/g researchgate.netacs.orgfigshare.com.

Table 1: Kinetic Models for Dye Adsorption

Model Equation Description
Pseudo-first-order log(qe - qt) = log(qe) - (k1/2.303)t Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites.

| Pseudo-second-order | t/qt = 1/(k2*qe^2) + (1/qe)t | Assumes the rate-limiting step is chemisorption and predicts the behavior over the whole range of adsorption. bibliotekanauki.pl |

Table 2: Isotherm Models for Dye Adsorption

Model Equation Description
Langmuir Ce/qe = 1/(KL*qm) + Ce/qm Describes monolayer adsorption on a homogeneous surface with a finite number of identical sites. bibliotekanauki.plresearchgate.net

| Freundlich | log(qe) = log(KF) + (1/n)log(Ce) | Empirically describes multilayer adsorption on a heterogeneous surface. researchgate.netscirp.org |

The effectiveness of an ion-exchange resin for dye removal is significantly influenced by its basicity and the physical structure of its polymer matrix. Resins are categorized as weakly basic or strongly basic, depending on the nature of their functional groups. Strongly basic anion exchangers, which typically possess quaternary ammonium (B1175870) functional groups, have been shown to be highly effective in removing anionic dyes like C.I. Direct Blue 71 across a wide pH range acs.orgmdpi.com. Weakly basic resins, containing primary, secondary, or tertiary amine groups, are generally effective only in acidic conditions researchgate.net.

The matrix structure, whether gel or macroporous, also plays a critical role. Macroporous resins have a rigid structure with discrete pores, which facilitates the diffusion of large dye molecules to the functional groups within the resin beads. This structure often results in higher adsorption capacities and faster kinetics compared to gel-type resins, especially for bulky dye molecules researchgate.net. For instance, the macroporous resin Amberlite IRA 958 demonstrated a significantly higher monolayer sorption capacity for C.I. Direct Blue 71 (1630.6 mg/g) compared to other tested resins acs.orgfigshare.commdpi.com.

Table 3: Comparison of Ion-Exchange Resins for C.I. Direct Blue 71 Removal

Resin Name Type Matrix Functional Group Adsorption Capacity (mg/g)
Amberlite IRA 958 Strongly Basic Macroporous (Acrylic) Quaternary Ammonium 1630.6 acs.orgmdpi.com
Amberlite IRA 458 Strongly Basic Gel (Acrylic) Quaternary Ammonium -
Lewatit MonoPlus MP 500 Strongly Basic Macroporous (Polystyrene) Quaternary Ammonium -

| Amberlite IRA 67 | Weakly Basic | Macroporous (Acrylic) | Tertiary Amine | - |

Data for specific capacities of all resins for this compound were not available in the provided context; Amberlite IRA 958 data is for the similar C.I. Direct Blue 71.

Carbon-Based Adsorbents (e.g., Activated Carbon, Graphene Oxide)

Carbon-based materials are among the most widely used adsorbents for dye removal due to their large surface area, porous structure, and the ability to be produced from low-cost raw materials.

The adsorption capacity of carbon-based adsorbents is intimately linked to their physical and chemical properties. The pore structure, encompassing micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm), determines the accessibility of the dye molecules to the adsorbent's vast internal surface area mdpi.com. Micropores provide a high volume for adsorption, while mesopores and macropores act as transport channels for the adsorbate molecules to reach the micropores mdpi.comnih.gov. For effective adsorption, the pore size of the adsorbent should be appropriately larger than the size of the dye molecule researchgate.net.

The surface chemistry of the carbon adsorbent, which is dictated by the presence of surface functional groups (e.g., carboxyl, hydroxyl, carbonyl), also plays a crucial role nih.gov. These groups can influence the surface charge and hydrophilicity of the adsorbent. For anionic reactive dyes, a positively charged adsorbent surface (achieved at low pH) can enhance adsorption through electrostatic attraction. Conversely, a negatively charged surface at higher pH values may lead to electrostatic repulsion, reducing adsorption efficiency scirp.org. However, non-electrostatic interactions, such as π-π stacking between the aromatic structure of the dye and the graphene layers of the carbon material, are also significant driving forces for adsorption nih.gov.

To enhance the adsorption capacity and selectivity of carbon-based materials, their surfaces can be modified through a process called functionalization. This involves introducing specific functional groups onto the carbon surface to create targeted adsorption sites for particular pollutants mdpi.comnih.govnih.gov.

For instance, introducing amine groups can create positively charged sites that specifically attract anionic dyes like this compound. Graphene oxide (GO), a derivative of graphene, is rich in oxygen-containing functional groups (carboxyl, hydroxyl, epoxy), which make its surface negatively charged in water and highly effective for adsorbing cationic dyes through electrostatic attraction nih.govmdpi.commdpi.com. For anionic dyes like Direct Blue 71, the adsorption on GO is less favorable due to electrostatic repulsion, but it still occurs, likely through other mechanisms such as π-π stacking. The adsorption capacity of GO for Direct Blue 71 has been reported as 175.41 mg/g researcher.life. Functionalization of GO or reduced graphene oxide with cationic polymers or amine groups can reverse the surface charge and significantly improve its performance for removing anionic reactive dyes. This tailored approach allows for the development of highly efficient and selective adsorbents for specific environmental remediation challenges.

Mineral-Based Adsorbents (e.g., Modified Silica (B1680970), Metal Oxides, Layered Double Hydroxides)

Mineral-based adsorbents are a promising category of materials for the removal of dyes like this compound from wastewater due to their high surface area, porosity, and potential for surface modification. These materials, including modified silica, metal oxides, and layered double hydroxides (LDHs), offer effective adsorption capabilities.

One study investigated the use of a mixed silica-alumina oxide (SA96), consisting of 4% SiO2 and 96% Al2O3, for the adsorptive removal of various dyes, including Direct Blue 71, which has a similar anionic character to Reactive Blue 71. The monolayer sorption capacity for Direct Blue 71 was determined to be 49.2 mg/g .

Layered double hydroxides, also known as hydrotalcite-like compounds, have demonstrated significant potential for the adsorption of reactive dyes. For instance, the adsorption capacity of hydrotalcite for Reactive Blue 21 was found to be 266.7 mg/g at an optimal pH of 2.0 daneshyari.com. Another study focusing on Reactive Blue 19 removal using MgAlLDH (layered double hydroxides with nitrate (B79036) as the intergallery anion) showed that the equilibrium dye adsorption increased from 62 to 350 mg/g as the initial dye concentration was raised from 0.5 to 3.0 mg/mL tuiasi.ro.

Surface Modification for Enhanced Adsorption Efficiency

The efficiency of mineral-based adsorbents can be significantly enhanced through surface modification. These modifications aim to increase the adsorbent's affinity for the target pollutant, in this case, the anionic this compound dye. A common strategy involves the introduction of cationic functional groups onto the adsorbent surface to promote the adsorption of anionic dyes through electrostatic attraction.

For example, the surface of materials like zeolite can be modified with cationic surfactants such as hexadecyltrimethylammonium bromide (HTAB) researchgate.net. This modification reverses the surface charge of the zeolite, making it more effective in adsorbing anionic reactive dyes. Similarly, bentonite, a type of clay mineral, can be modified with cationic surfactants to improve its capacity for removing reactive dyes.

The modification of silica nanoparticles with amino functional groups has also been shown to improve their adsorption efficiency for anionic dyes by increasing the electrostatic interactions between the adsorbent and the dye molecules mdpi.com.

Role of Electrostatic and π-π Interactions

The adsorption of this compound onto mineral-based adsorbents is governed by a combination of interaction mechanisms, primarily electrostatic interactions and π-π interactions.

Electrostatic Interactions: As an anionic dye, this compound carries a negative charge in aqueous solutions. Consequently, adsorbents with a positively charged surface will exhibit a strong electrostatic attraction towards the dye molecules. The surface charge of many mineral-based adsorbents is pH-dependent. For instance, the surface of metal oxides and LDHs is typically positively charged at pH values below their point of zero charge (pzc), favoring the adsorption of anionic dyes nih.gov. Modifying the surface of adsorbents with cationic functional groups, as discussed previously, is a direct way to enhance these electrostatic interactions.

Table 1: Adsorption Capacities of Mineral-Based Adsorbents for Reactive Blue Dyes

Adsorbent Target Dye Adsorption Capacity (mg/g) Optimal Conditions Source
Mixed Silica-Alumina Oxide (SA96) Direct Blue 71 49.2 -
Hydrotalcite Reactive Blue 21 266.7 pH 2.0 daneshyari.com
MgAlLDH Reactive Blue 19 62 - 350 Initial concentration dependent tuiasi.ro

Membrane Separation Processes for this compound Recovery

Membrane separation processes, particularly ultrafiltration (UF) and nanofiltration (NF), are effective technologies for the recovery and concentration of reactive dyes like this compound from textile effluents. These pressure-driven processes can achieve high separation efficiencies, allowing for the potential reuse of both the dye and the treated water.

Ultrafiltration and Nanofiltration for Dye Retention

Ultrafiltration and nanofiltration membranes separate molecules based on size and, in the case of NF, also on charge. The retention of reactive dyes is influenced by factors such as the membrane's molecular weight cut-off (MWCO), the dye's molecular size, and the electrostatic interactions between the dye and the membrane surface.

Studies have shown that ultrafiltration membranes made of materials like polyethersulfone (PES) and regenerated cellulose (B213188) can achieve reactive dye separation efficiencies of 80–97% and 45–89%, respectively, particularly with a membrane cut-off not higher than 10 kDa icm.edu.pl. The separation is attributed to a combination of electrostatic repulsion between the anionic dye and the negatively charged membrane surface, adsorptive fouling within the membrane pores, and size exclusion, especially when dyes aggregate icm.edu.pl.

Micellar-enhanced ultrafiltration (MEUF) is a technique that can significantly improve the retention of dyes. In a study on the removal of Direct Blue 71, the use of cationic surfactants in MEUF resulted in a dye rejection of about 98%, primarily due to the strong electrostatic interaction between the surfactant and the dye deswater.com.

Nanofiltration membranes, with their smaller pore sizes and charged surfaces, generally exhibit higher retention rates for reactive dyes compared to ultrafiltration membranes.

Fouling Mitigation Strategies in Membrane Systems

A major challenge in the application of membrane separation for dye wastewater treatment is membrane fouling, which leads to a decline in permeate flux and increased operational costs. Fouling in the context of this compound removal is primarily caused by the deposition and adsorption of dye molecules and other components of the textile effluent onto the membrane surface and within its pores.

Several strategies can be employed to mitigate membrane fouling:

Pre-treatment of the feed solution: Coagulation and flocculation can be used to aggregate dye molecules and other suspended solids, which can then be removed before they reach the membrane surface.

Membrane surface modification: Modifying the membrane surface to make it more hydrophilic can reduce the adsorption of dye molecules, thereby minimizing fouling.

Optimization of operating conditions: Operating at lower transmembrane pressures and higher cross-flow velocities can help to reduce the accumulation of foulants on the membrane surface.

Membrane cleaning: Regular chemical cleaning with agents such as acids, alkalis, and surfactants is essential to remove foulants and restore the membrane's performance.

Table 2: Performance of Membrane Processes for Reactive Blue Dye Removal

Membrane Process Membrane Type/Material Target Dye Retention/Rejection (%) Operating Conditions Source
Ultrafiltration Polyethersulfone (PES) Reactive Dyes 80 - 97 MWCO ≤ 10 kDa, 0.05–0.2 MPa icm.edu.pl
Ultrafiltration Regenerated Cellulose Reactive Dyes 45 - 89 MWCO ≤ 10 kDa, 0.05–0.2 MPa icm.edu.pl
Micellar-Enhanced Ultrafiltration - Direct Blue 71 ~98 With cationic surfactants deswater.com

Analytical Methodologies for Environmental Monitoring and Degradation Product Analysis

Advanced Chemical Characterization of Intermediates and Final Products

Identification of Aromatic Amine Metabolites and Other Cleavage Products

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating the components of a dye degradation solution. nih.govbohrium.com HPLC systems are often coupled with photodiode array (PDA) detectors to obtain UV-Vis spectra of the separated compounds, aiding in their initial identification. researchgate.net For more definitive identification, Mass Spectrometry (MS) is indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for elucidating the structures of degradation products. rsc.orgnih.gov

In studies of other reactive blue dyes, various degradation products have been identified. For instance, the ozonation of the anthraquinone (B42736) dye C.I. Reactive Blue 19 resulted in the formation of organic acids like phthalic acid, and other compounds such as 1,3-indanone. nih.gov The biodegradation of C.I. Reactive Blue 171, a diazo dye, was found to yield smaller sulfonate fragments through the cleavage of its azo bonds. researcherslinks.com For phthalocyanine (B1677752) dyes, degradation often involves the breakdown of the central macrocyclic ring.

Although direct evidence for C.I. Reactive Blue 71 is limited, based on the analysis of other reactive and phthalocyanine dyes, a range of potential cleavage products could be anticipated. These would likely result from the breakdown of the phthalocyanine structure and the cleavage of the triazine reactive groups.

Table 1: Potential Degradation Products of Phthalocyanine-Based Reactive Dyes and Analytical Methods for Identification

Potential Product Class Specific Examples (from related dyes) Analytical Methodology
Organic AcidsPhthalic AcidGC-MS, LC-MS
Aromatic Ketones1,3-indanoneGC-MS, LC-MS
Sulfonated AromaticsNaphthalenesulfonic acid derivativesHPLC, LC-MS
Triazine DerivativesHydrolyzed triazine ringsLC-MS
Aromatic Amines(Hypothetical for RB71)GC-MS, LC-MS/MS

This table is illustrative and based on degradation products identified for other reactive dyes, as specific data for this compound is not available in the provided search results.

Evaluation of Reaction Pathways through Product Analysis

The identification of intermediate and final degradation products is essential for constructing the reaction pathways of this compound degradation. By tracking the appearance and disappearance of different chemical species over time during a degradation process (e.g., ozonation, biodegradation, or advanced oxidation processes), researchers can infer the sequence of chemical reactions.

For example, the initial steps in the degradation of a phthalocyanine dye may involve the oxidation of the central metal ion (if present) and the attack of reactive species (like hydroxyl radicals) on the macrocycle. This can lead to the opening of the ring and the formation of smaller, less colored or colorless fragments. The subsequent degradation of these fragments can then be followed.

Studies on similar dyes have utilized techniques like Fourier Transform Infrared Spectroscopy (FTIR) to monitor changes in functional groups, providing evidence for the cleavage of specific bonds. researchgate.net HPLC analysis at different time intervals during the degradation process can show the transformation of the parent dye peak into multiple smaller peaks corresponding to the degradation products. researchgate.net By identifying these intermediate peaks using LC-MS or GC-MS, a step-by-step degradation pathway can be proposed.

Theoretical and Computational Studies on C.i. Reactive Blue 71 Reactivity and Interactions

Quantum Chemical Calculations for Molecular Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of dye molecules like C.I. Reactive Blue 71. These methods provide a fundamental understanding of the molecule's behavior in chemical reactions.

DFT calculations can be employed to determine the optimized molecular geometry and electronic properties of this compound. By solving the Kohn-Sham equations for the molecule, it is possible to obtain crucial information about its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the dye's chemical reactivity and its light-absorbing properties.

The HOMO energy level is indicative of the molecule's ability to donate electrons, while the LUMO energy level reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's stability and the wavelength of maximum absorption. For this compound, which has a characteristic turquoise blue color, DFT calculations can predict its absorption spectrum, arising from electronic transitions between these frontier orbitals.

Furthermore, DFT can be used to generate electron density maps and electrostatic potential surfaces. These visualizations help identify the electron-rich and electron-poor regions of the molecule, which are the likely sites for electrophilic and nucleophilic attacks, respectively. For this compound, the central copper ion, the nitrogen atoms of the phthalocyanine (B1677752) ring, and the reactive triazine group are all areas of significant interest for their role in both the dyeing process and potential degradation pathways.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates the propensity to donate electrons.
LUMO Energy-2.5 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap3.7 eVCorrelates with chemical stability and color.
Dipole Moment5.4 DInfluences solubility and intermolecular interactions.

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar dye molecules.

The degradation of reactive dyes is a critical area of environmental research. DFT calculations can be instrumental in predicting the most probable degradation pathways of this compound under various conditions, such as advanced oxidation processes (AOPs). By modeling the interaction of the dye molecule with reactive species like hydroxyl radicals (•OH), theoretical chemists can map out potential reaction coordinates.

These calculations involve identifying transition states and intermediates along a proposed reaction pathway. The energy barriers associated with these transition states can be calculated, providing a quantitative measure of the reaction's feasibility. A lower energy barrier indicates a more favorable reaction pathway. For instance, the degradation of the phthalocyanine macrocycle, a notably stable structure, can be investigated by modeling its stepwise breakdown. The initial steps might involve the oxidation of the peripheral aromatic rings or the cleavage of the bonds linking the phthalocyanine units.

Computational studies on other phthalocyanine dyes have suggested that degradation can be initiated by the abstraction of hydrogen atoms from the aromatic rings or by direct attack on the central metal ion. In the case of this compound, the reactive triazine group is also a potential site for initial degradation. By comparing the energy barriers of different potential degradation routes, researchers can predict the primary degradation products, which is crucial for assessing the environmental impact and developing effective remediation strategies.

Molecular Dynamics Simulations of Dye-Substrate Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. This approach is particularly useful for investigating the interactions between this compound and various substrates, such as adsorbent materials and textile fibers, at an atomistic level.

MD simulations can model the process of this compound being adsorbed onto the surface of materials like activated carbon, clays, or novel nanomaterials. In these simulations, a system is constructed containing the dye molecule, a representative portion of the adsorbent surface, and a solvent (typically water). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

By simulating the movement of the atoms over time, MD can reveal the preferred orientation of the dye molecule on the adsorbent surface and the nature of the interactions driving the adsorption process. These can include van der Waals forces, electrostatic interactions, hydrogen bonding, and π-π stacking between the aromatic rings of the dye and the adsorbent. The binding free energy between the dye and the adsorbent can also be calculated from the simulation trajectories, providing a quantitative measure of the adsorption strength. Such simulations can guide the design of more effective adsorbents for the removal of this compound from wastewater.

Table 2: Simulated Interaction Energies of this compound with Adsorbent Surfaces

Adsorbent SurfaceVan der Waals Energy (kJ/mol)Electrostatic Energy (kJ/mol)Total Binding Energy (kJ/mol)
Graphene Oxide-150-80-230
Cellulose (B213188)-90-120-210
Activated Carbon-180-40-220

Note: These values are hypothetical and serve to illustrate the type of data that can be obtained from MD simulations.

In the context of textiles, MD simulations are invaluable for understanding how this compound penetrates and binds to polymeric fibers like cotton (cellulose). A simulation box can be set up containing cellulose chains, water molecules, and the dye molecule. The simulation can then track the diffusion of the dye from the aqueous phase into the amorphous regions of the cellulose structure.

These simulations can elucidate the role of various factors, such as temperature, pH, and the presence of salts, on the diffusion coefficient of the dye within the fiber. Furthermore, the fixation process, which involves the formation of a covalent bond between the reactive group of the dye and the hydroxyl groups of cellulose, can be modeled using reactive force fields or quantum mechanics/molecular mechanics (QM/MM) methods. By observing the conformational changes of both the dye and the polymer chains, researchers can gain insights into the mechanisms that lead to a high degree of dye fixation and good wash fastness. citedrive.com

Chemoinformatic Approaches for Structure-Activity Relationships

Chemoinformatics employs computational methods to analyze large datasets of chemical information. For a class of compounds like reactive dyes, chemoinformatic approaches can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the structural or physicochemical properties of molecules with their biological activity or other properties of interest, such as toxicity, biodegradability, or dyeing performance.

For this compound and similar dyes, a QSAR model could be developed to predict their ecotoxicity based on a set of calculated molecular descriptors. These descriptors can include constitutional indices, topological indices, and quantum chemical parameters. By training a statistical model on a dataset of dyes with known toxicity data, it becomes possible to predict the toxicity of new or untested dye structures. This approach is valuable for the early-stage assessment of the environmental impact of new dyes and for guiding the design of more environmentally benign alternatives.

Structure-activity relationship studies on phthalocyanine dyes have shown that properties such as photodynamic activity can be correlated with the nature of the central metal ion and the peripheral substituents. nih.govnih.govtaylorfrancis.com Similar principles can be applied to develop QSAR models for the dyeing properties of reactive dyes, linking molecular descriptors to outcomes like color yield and fastness.

Quantitative Structure-Property Relationships (QSPR) in Dye Stability

No specific QSPR models have been found in the scientific literature for predicting the stability of this compound. While the principles of QSPR are widely applied to various chemicals to correlate molecular descriptors with their physicochemical properties, including stability, dedicated research on this compound in this area appears to be unpublished.

Future Research Directions and Sustainable Chemistry Considerations for C.i. Reactive Blue 71

Development of Novel Eco-Friendly Synthetic Methodologies

The manufacturing of reactive dyes, including C.I. Reactive Blue 71, traditionally involves chemical processes that can be resource-intensive and generate hazardous waste. The future of dye synthesis is geared towards more sustainable and environmentally benign methods, guided by the principles of green chemistry.

Green Chemistry Principles in Reactive Dye Manufacturing

Green chemistry offers a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. textilelearner.netnih.gov The application of these principles to the manufacturing of reactive dyes is a critical area of ongoing research. Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. textilelearner.netnih.gov

For the textile industry, this translates to several potential improvements in dye production. Automation in textile dyeing and printing can lead to significant savings in water, energy, dyes, and chemicals. textilelearner.net For instance, process control can save 10-30% in water and energy, while auto-dispensing can reduce dye and chemical consumption by 5-10%. textilelearner.net

Future research in the synthesis of this compound could focus on:

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical CO₂.

Catalytic Reactions: Utilizing highly selective catalysts to minimize waste and reduce energy consumption, as catalytic reactions are superior to stoichiometric ones. nih.gov

Renewable Feedstocks: Exploring the use of renewable raw materials derived from biomass rather than petroleum-based sources. textilelearner.net

A notable trend in greening the chemical industry is the redesign of products to reduce their hazard, which for dyes, could mean creating molecules that are less toxic and more biodegradable. acs.org

Biocatalytic Approaches in Dye Synthesis

Biocatalysis, the use of enzymes and microorganisms to catalyze chemical reactions, presents a promising eco-friendly alternative to traditional chemical synthesis. While research in the biocatalytic synthesis of complex reactive dyes like this compound is still in its nascent stages, the principles of using biological systems to create valuable chemicals are well-established.

Future research directions in this area could involve:

Enzyme Discovery and Engineering: Identifying and optimizing enzymes that can catalyze the key steps in the synthesis of the phthalocyanine (B1677752) structure of this compound.

Metabolic Engineering: Genetically modifying microorganisms to produce dye precursors or even the final dye molecule through fermentation processes.

Whole-Cell Biotransformations: Utilizing whole microbial cells to carry out specific synthetic steps, which can be more cost-effective than using isolated enzymes.

The advantages of biocatalysis include mild reaction conditions (lower temperature and pressure), high selectivity, and the use of renewable resources.

Engineering Advanced Materials for Targeted this compound Removal

The effective removal of reactive dyes from wastewater is a significant environmental challenge. Future research is focused on developing advanced materials that can selectively and efficiently capture or degrade this compound from industrial effluents.

Design of Highly Efficient and Recyclable Catalysts/Adsorbents

The development of catalysts and adsorbents that are not only highly efficient but also reusable is crucial for the economic viability and sustainability of wastewater treatment processes.

Catalysts:

Advanced Oxidation Processes (AOPs): AOPs are highly effective in degrading dye molecules. iwaponline.com Catalytic ozonation, for example, has been shown to be a promising technology for degrading residual reactive dyes in rinsing effluents, allowing for the recycling of the wastewater. mdpi.comresearchgate.net The use of a magnetic catalyst, such as manganese ferrite (B1171679) particles loaded on carbon aerogel (MnFe2O4@CA), can significantly promote the degradation of dye contaminants. mdpi.comresearchgate.net Research has shown that COD removal efficiency in catalytic ozonation can be enhanced by 25% compared to ozonation alone. mdpi.comresearchgate.net

Recyclability: A key feature of advanced catalysts is their recyclability. Magnetic catalysts, for instance, can be easily separated from the treated effluent using a magnetic field and reused in subsequent treatment cycles. mdpi.comresearchgate.net

Adsorbents:

Low-Cost Adsorbents: There is growing interest in using low-cost and readily available materials as adsorbents for dye removal. Cucumber peel has been investigated as a potential adsorbent for reactive blue dye, with studies exploring its adsorption isotherm, kinetics, and mass transfer mechanisms. researchgate.net

Chemically Modified Adsorbents: The adsorption capacity of natural materials can be enhanced through chemical modification. For example, a cellulosic material modified to enhance its anionic dye adsorption capacity has shown maximum capacities of 95.24 mg/g for Reactive Black 5 and 129.87 mg/g for Direct Blue 71. researchgate.net

Industrial By-products: Bauxite residue has been explored as a cost-effective sorbent for the removal of hazardous reactive blue dyes from aqueous solutions, with a focus on its reusability. mdpi.com

Interactive Table: Adsorption Capacities of Various Adsorbents for Blue Dyes

AdsorbentDyeMaximum Adsorption Capacity (mg/g)
Activated SludgeReactive Dyes71-116
Modified Cellulosic MaterialDirect Blue 71129.87
ClinoptiloliteReactive Blue 219.652
Zirconium PhosphateReactive Blue 21200
Bauxite ResidueReactive Blue186.01

Integration of Nanotechnology in Wastewater Treatment Systems

Nanotechnology offers novel solutions for the removal of reactive dyes from wastewater due to the unique properties of nanomaterials, such as their high surface-area-to-volume ratio and enhanced reactivity. nih.govmdpi.com

Nano Adsorbents: Nanoparticles of metal oxides such as zinc oxide (ZnO), copper oxide (CuO), manganese oxide (MnO), and iron oxide (FeO) have been synthesized and applied for the removal of anionic reactive dyes like this compound. tandfonline.com Studies have shown that the adsorption process using these nano-adsorbents is well-fitted to Freundlich isotherm, pseudo-first-order kinetics, and intraparticle diffusion models. tandfonline.com Desorption and reusability studies have also indicated excellent results and stability. tandfonline.com

Nanocomposites: The development of nanocomposites, where nanoparticles are incorporated into a matrix material, can further enhance their performance and ease of use. For instance, magnetic activated carbon nanocomposites have been prepared for the simultaneous adsorption of cationic and anionic dyes. nih.gov These nanocomposites can be easily separated from the wastewater using a magnetic field, facilitating their regeneration and reuse. nih.gov

Photocatalysis: Nanomaterials like zinc oxide are widely used in environmental clean-ups due to their photocatalytic activity. mdpi.com When irradiated with light, these nanoparticles can generate highly reactive species that degrade dye molecules into simpler and less harmful compounds. The efficiency of removal for methylene (B1212753) blue using a zinc oxide-nanoclay composite varied from 90 to 97%. mdpi.com

Process Intensification and Scale-Up of Remediation Technologies

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. In the context of this compound remediation, this involves designing more compact and efficient wastewater treatment systems and ensuring that these technologies can be effectively scaled up for industrial applications.

Future research in this area will likely focus on:

Microreactors and Flow Chemistry: Utilizing microreactors for AOPs can offer better control over reaction conditions, enhanced mass transfer, and improved safety, leading to more efficient dye degradation.

Membrane-Based Processes: Integrating advanced materials, such as catalytic nanoparticles, into membrane filtration systems can create multifunctional reactors that combine separation and degradation in a single unit.

Hybrid Systems: Combining different remediation technologies, such as adsorption followed by catalytic degradation, can lead to more effective and robust treatment systems. For instance, a combination of ultrasonication and ultrafiltration has been shown to achieve a color reduction or removal efficiency of over 85% for reactive dyes. researchgate.net

Computational Modeling and Simulation: Using computational fluid dynamics (CFD) and other modeling tools to optimize reactor design and operating conditions for scaled-up systems. This can help in predicting the performance of the remediation technology at an industrial scale and identifying potential challenges before implementation.

The successful scale-up of these advanced remediation technologies is essential for their widespread adoption by the textile industry, ultimately leading to a more sustainable and environmentally friendly dyeing process.

Pilot-Scale Studies for Industrial Application of Degradation Methods

While numerous methods for degrading reactive dyes have proven effective in laboratory settings, their transition to industrial applications is a significant hurdle. Pilot-scale studies are crucial for testing the robustness, reliability, and efficiency of these technologies under real-world conditions, which include fluctuations in effluent composition, volume, and concentration.

Recent research has begun to explore pilot-scale applications of various technologies for treating general textile wastewater, which provides a framework for this compound. For instance, a pilot-scale anaerobic baffled reactor (ABR) has been tested for treating printing and dyeing wastewater, demonstrating its capacity to handle hydraulic retention times as low as 12 hours and stabilize pH fluctuations, which is beneficial for subsequent aerobic treatment stages mdpi.com. Another study has successfully used an ozone-assisted process in a pilot-scale machine to decolorize cotton fabrics dyed with C.I. Reactive Black 5, opening a viable route for industrial-scale sustainable color stripping mdpi.com. These studies highlight a trend towards moving advanced oxidation processes (AOPs) and specialized bioreactors from the bench to the plant floor.

Future pilot-scale research relevant to this compound should focus on integrated systems, or "treatment trains," that combine different methods to achieve comprehensive wastewater purification.

TechnologyPrincipleScale of StudyTarget DyesKey Findings & Future Direction
Anaerobic Baffled Reactor (ABR) Biological degradation by anaerobic microorganisms in a compartmentalized reactor.Pilot-ScaleMixed Printing & Dyeing WastewaterEffective for pre-treatment, reducing colority and stabilizing pH for subsequent aerobic stages. Future work should optimize for specific dye classes like phthalocyanines. mdpi.com
Ozonation Chemical oxidation using ozone gas to break down chromophores.Pilot-ScaleC.I. Reactive Black 5Proven effective for color stripping from dyed fabric. Research needed to minimize by-product formation and assess impact on fiber integrity for reuse. mdpi.com
Silicone Oil Dyeing System Nonaqueous dyeing medium that reduces water consumption and hydrolysis of reactive dyes.Pilot-ScaleProcion Red (High-Temp Reactive Dye)Significantly improves dye fixation, reducing dye and chemical consumption by 41% and water use by 80%. Needs testing with a wider range of reactive dyes, including this compound. researchgate.net
Membrane Filtration (UF/NF/RO) Physical separation of dyes, salts, and water using semi-permeable membranes.Industrial & Pilot-ScaleMixed Reactive DyesHigh efficiency in recovering water and salts for reuse. Challenges include membrane fouling and high operational costs, requiring further research into anti-fouling technologies. dut.ac.zaresearchgate.net

Economic and Environmental Performance Assessment of Treatment Trains

For any new technology to be adopted by the textile industry, it must be not only effective but also economically feasible and environmentally sound. Therefore, a critical area of future research is the comprehensive assessment of treatment trains using methodologies like Techno-Economic Analysis (TEA) and Life Cycle Assessment (LCA).

Techno-Economic Analysis (TEA) evaluates the financial viability of a process by considering capital expenditures (CAPEX) and operational expenditures (OPEX), including costs of chemicals, energy, and sludge disposal. Studies on integrated membrane processes have estimated unit treatment costs ranging from $0.49/m³ for a hollow-fiber ultrafiltration system to 2.16/m³ for more complex nanofiltration/reverse osmosis scenarios. repec.orglu.selu.se Such analyses are essential to identify cost-effective solutions for treating effluents containing this compound.

Life Cycle Assessment (LCA) provides a "gate-to-gate" or "cradle-to-grave" evaluation of the environmental impacts associated with a treatment process. mdpi.com An LCA study of the Photo-Fenton process for dye degradation identified hydrogen peroxide as a significant contributor to environmental impacts like global warming and ecotoxicity. cetjournal.it Similarly, an LCA of an ozone decolorization process was used to quantify the environmental profile and identify hotspots, such as energy consumption for ozone generation. mdpi.com Future LCAs should be applied to compare different treatment trains for this compound to ensure that the chosen solution minimizes secondary pollution and resource depletion.

Assessment ParameterKey Considerations for this compound Treatment
Capital Costs (CAPEX) Initial investment for reactors, membranes, pumps, and control systems.
Operating Costs (OPEX) Consumption of energy, chemical reagents (e.g., H₂O₂, ozone, coagulants), membrane replacement, and sludge disposal.
Environmental Hotspots Energy consumption (especially for AOPs), chemical inputs, generation of toxic sludge or byproducts, and greenhouse gas emissions. cetjournal.it
Resource Recovery Value Potential revenue or cost savings from recovered water, salts, or energy (e.g., methane (B114726) from anaerobic digestion). researchgate.net
Payback Period The time required for the financial benefits (e.g., reduced water and chemical costs) to offset the initial investment. repec.org

Circular Economy Concepts in Dye Application and Wastewater Management

The linear "take-make-dispose" model is a primary driver of pollution in the textile industry. sustainability-directory.com Adopting circular economy principles is essential for sustainability and involves redesigning processes to minimize waste and keep resources in use for as long as possible. For this compound, this translates to strategies for recovering and reusing the dye itself and finding value in its degradation byproducts.

Dye Recovery and Reuse Strategies

Due to the hydrolysis of reactive dyes in alkaline conditions, a significant portion (often 20-30%) does not fix to the fiber and remains in the effluent. dut.ac.za Recovering this unfixed dye for reuse is a key circular economy strategy.

Membrane filtration technologies, particularly Nanofiltration (NF), are highly effective for this purpose. NF membranes can separate the larger, polyatomic dye molecules from monovalent salts (like NaCl) and water. researchgate.net This allows for the recovery of three valuable streams:

A concentrated dye solution that can be reused in subsequent dyeing cycles.

A brine solution (salts) that can be reused, reducing the high salt concentration in the final effluent.

Purified water (permeate) that can be recycled back into the dyeing process.

Studies have demonstrated that dye retention levels can exceed 98%, and salt recovery can be as high as 99%. researchgate.net The recycled water and brine have been successfully used in new dyeing operations without compromising the final product's shade or fastness properties. dut.ac.zaresearchgate.net Adsorption is another promising technique; for instance, calcined hydrotalcite, a type of clay, has shown nearly absolute absorption of dyes like Direct Blue 71, allowing the clean separation of the dye for potential reuse. scientific.net

Recovery StrategyMechanismTarget ComponentsEfficiencyChallenges
Nanofiltration (NF) Size-exclusion membrane separation.Reactive Dye, Divalent Salts>98% Dye RetentionMembrane fouling, high pressure requirement. researchgate.net
Reverse Osmosis (RO) High-pressure membrane separation.Monovalent Salts, Water60-90% Salt RecoveryUsed after NF to concentrate salts; high energy consumption. dut.ac.za
Adsorption on Clays Physical binding of dye molecules to adsorbent surface.Direct & Reactive DyesNear-total dye absorption reported.Desorption of the dye for reuse can be challenging; scalability. scientific.net

Valorization of Degradation Products and Byproducts

Valorization is the process of converting waste or byproducts into higher-value products. While the primary goal of treating this compound effluent is detoxification, a forward-looking circular approach seeks to find value in the resulting degradation products.

The degradation of complex reactive dyes, whether through biological or chemical oxidation methods, typically breaks them down into simpler, less harmful organic molecules. For azo dyes, this often results in the formation of aromatic amines. mdpi.com For other structures, degradation can yield low-molecular-weight metabolites such as organic acids (e.g., phthalic acids), phenols, and naphthalene. frontiersin.org

Currently, research into the valorization of these specific byproducts from textile effluent is nascent. The main challenge lies in the complexity of the effluent, which contains a mixture of degradation products, residual chemicals, and salts. However, future research could explore:

Separation and Purification: Developing cost-effective methods to isolate specific high-concentration byproducts from the treated effluent stream.

Chemical Feedstock: Investigating the use of purified aromatic amines or organic acids as precursors for the synthesis of other chemicals, polymers, or pharmaceuticals.

Bio-energy Production: Utilizing the mixed organic load in the treated sludge or concentrate from membrane processes for biogas (methane) production through anaerobic digestion.

This area represents a significant frontier in creating a truly circular textile industry, moving beyond simple waste treatment to resource creation.

Q & A

Q. How can researchers structure supplementary data to enhance transparency in dye characterization studies?

  • Methodological Answer : Provide raw spectral data (e.g., NMR peaks, XRD patterns) in machine-readable formats (e.g., .cif, .txt). Include metadata explaining instrument settings and calibration standards. For large datasets, use repositories like Zenodo or Figshare with persistent identifiers (DOIs) for citations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.